molecular formula C26H24ClN3O3S2 B11983352 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11983352
M. Wt: 526.1 g/mol
InChI Key: CUWLINRRGWSDNX-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a hexahydrobenzothieno pyrimidine core, and an ethoxyphenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hexahydrobenzothieno pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the ethoxyphenyl acetamide moiety: This is typically done through an amide coupling reaction using an appropriate coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

This compound is characterized by a complex heterocyclic structure that includes a benzothieno-pyrimidine core. Its molecular formula is C28H29ClN4O2SC_{28}H_{29}ClN_{4}O_{2}S with a molecular weight of approximately 553.1 g/mol . The presence of the chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antitumor activity. Specifically, compounds with similar structures have been shown to inhibit dihydrofolate reductase and tyrosine kinases, which are critical enzymes involved in cancer cell proliferation and survival .

Case Study:
A study conducted by Sobhi & Faisal (2023) demonstrated that certain benzothieno-pyrimidine derivatives displayed cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116). The mechanism of action involved the induction of apoptosis and inhibition of cell cycle progression .

2. Anti-inflammatory Properties
Another area of application for this compound is its potential anti-inflammatory effects. Compounds featuring the thieno-pyrimidine moiety have been reported to exhibit anti-inflammatory activity through the modulation of inflammatory pathways and cytokine production.

Case Study:
In a study examining the anti-inflammatory effects of related compounds, it was found that these derivatives could significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exhibits favorable absorption characteristics due to its lipophilic nature. However, further studies are needed to assess its metabolism and excretion profiles.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can modulate their activity and lead to downstream effects.

    Interfering with cellular signaling pathways: This can alter cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • **2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-propoxyphenyl)acetamide

Uniqueness

The unique combination of the chlorophenyl group, hexahydrobenzothieno pyrimidine core, and ethoxyphenyl acetamide moiety in 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a synthetic derivative belonging to the class of thienopyrimidine compounds. Its complex structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN3O2SC_{22}H_{22}ClN_3O_2S with a molecular weight of approximately 455.98 g/mol. The structure features a thienopyrimidine core with various substituents that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC22H22ClN3O2S
Molecular Weight455.98 g/mol
PurityTypically 95%

Biological Activity Overview

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Compounds with similar structures have shown effectiveness in inhibiting tumor cell growth and proliferation.
  • Antimicrobial Properties : Some derivatives possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain thienopyrimidines have been noted for their ability to reduce inflammation.

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors linked to disease processes. For instance, thienopyrimidine derivatives often target:

  • Dihydrofolate Reductase (DHFR) : Inhibition can lead to reduced folate synthesis in cancer cells.
  • Tyrosine Kinases : These enzymes are crucial in signaling pathways related to cell growth and differentiation.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that related compounds significantly inhibited cell proliferation in resistant cancer cell lines. The presence of the 4-chlorophenyl group was linked to enhanced activity against multidrug-resistant (MDR) cells by increasing intracellular drug accumulation through P-glycoprotein inhibition .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests against HEK293 cells (a non-cancerous human embryonic kidney cell line) showed that most derivatives exhibited minimal toxicity, indicating a favorable therapeutic index . The viability remained above 80% for most compounds tested at concentrations up to 25 µM.
  • Anti-inflammatory Potential :
    • Certain thienopyrimidine derivatives have been evaluated for their anti-inflammatory effects in animal models, showing reduced levels of inflammatory markers .

Properties

Molecular Formula

C26H24ClN3O3S2

Molecular Weight

526.1 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O3S2/c1-2-33-20-9-5-4-8-19(20)28-22(31)15-34-26-29-24-23(18-7-3-6-10-21(18)35-24)25(32)30(26)17-13-11-16(27)12-14-17/h4-5,8-9,11-14H,2-3,6-7,10,15H2,1H3,(H,28,31)

InChI Key

CUWLINRRGWSDNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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